

Lestaurtinib mechanism of action JAK2 inhibition

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Compound Focus: Lestaurtinib

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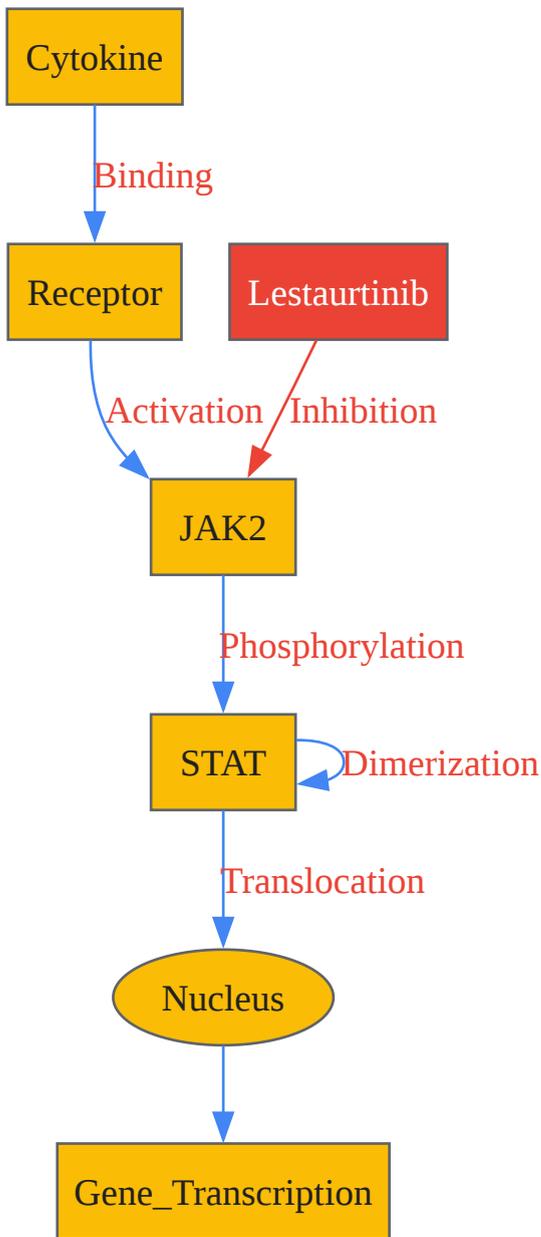
Molecular Mechanism and Primary Targets

Lestaurtinib (formerly known as CEP-701) is an indolocarbazole-derived ATP-competitive inhibitor that primarily targets the ATP-binding pocket of JAK2 [1].

Key Features of Lestaurtinib Mechanism

- **JAK2 Inhibition:** Potently inhibits both wild-type and mutant JAK2 (V617F) with an IC_{50} of approximately 1 nM in enzymatic assays [2] [3] [4]
- **Multi-Kinase Activity:** Also inhibits other kinase targets including FLT3, TRKA, and PRK1 [1]
- **STAT Phosphorylation Blockade:** Suppresses phosphorylation of downstream STAT effectors, particularly STAT5 and STAT3 [2] [5] [6]
- **Dual Phosphorylation Inhibition:** Unlike ruxolitinib, inhibits both tyrosine (Y701/705) and serine (S727) phosphorylation of STAT1 and STAT3 [6]

The following diagram illustrates how **lestaurtinib** disrupts the JAK/STAT signaling pathway:



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Quantitative Inhibition Data

Table 1: Lestaurtinib Potency Against Key Kinase Targets

Kinase Target	IC ₅₀ (nM)	Cellular Assay/Model	Biological Effect
JAK2 (wild-type)	0.9 - 1.0 [3] [1]	In vitro kinase assay	Inhibition of JAK2 enzymatic activity
JAK2 (V617F mutant)	<25 [1]	HEL92.1.7 cells	Suppression of STAT5 phosphorylation
FLT3	2 - 3 [1]	MV4-11 cells (FLT3-ITD)	Induction of apoptosis
TRKA	<25 [1]	Cell-based assays	Inhibition of autophosphorylation

Table 2: Cellular Efficacy in Hematologic and Solid Tumor Models

Cancer Model	IC ₅₀ / Effective Concentration	Experimental Readout
HEL92.1.7 erythroleukemia [2]	10-30 nM	Inhibition of STAT5 phosphorylation
Primary MPD erythroid cells [2]	100-300 nM	Suppression of proliferation in 15/18 patients
Ovarian cancer cells [6]	10-410 nM	Cell viability inhibition (varies by line)
Hodgkin Lymphoma cell lines [5]	23-66% growth inhibition at 300 nM	Cell growth and apoptosis at 48h
Patient lymph nodes (HL) [5]	27% mean decrease at 300 nM	Cell viability at 24h

Key Experimental Protocols

JAK2 Kinase Activity Assay

- **Method:** Time-resolved fluorescence (TRF) assay using baculovirus-expressed JAK2 [3]
- **Substrate:** 15-mer peptide (biotinyl-amino-hexanoyl-EQEDEPEGDYFEWLE-amide) immobilized on Neutravidin-coated plates [3]
- **Reaction Conditions:** 20 mM HEPES (pH 7.2), 0.2 μ M ATP, 1 mM MnCl₂, 0.1% BSA, JAK2 enzyme [3]
- **Detection:** Europium-labeled anti-phosphotyrosine antibody with TRF readout [3]
- **Data Analysis:** Nonlinear regression fitting to sigmoidal dose-response equation [3]

Cell-Based Signaling and Viability Assays

- **Cell Viability:** MTS/XTT assay in 96-well format (5×10^4 cells/well), reading at 515 nm [5] [3]
- **Apoptosis Measurement:** Caspase-Glo 3/7 assay or Annexin V staining [5] [6]
- **Colony Formation:** 14-day assay with **lestaurtinib** concentrations ≥ 250 nM showing marked inhibition [6]
- **Cell Cycle Analysis:** Profiling after 24h treatment showing G1 arrest and G2/M diminution [6]

Western Blot Analysis for Pathway Inhibition

- **Protein Extraction:** Triton-based lysis buffer with protease inhibitors [3]
- **Antibodies:** Phospho-specific antibodies against JAK2 (Tyr1007/1008), STAT5 (Tyr694), STAT3 (Tyr705) [5]
- **Normalization:** α -tubulin as loading control [5]
- **Treatment Conditions:** 1-hour pre-treatment with **lestaurtinib** before analysis [3]

Broader JAK Inhibitor Context

Table 3: Select JAK Inhibitors and Their Characteristics

Drug Name	Primary Selectivity	Key Approved Indications	Distinguishing Features
Lestaurtinib	JAK2, FLT3, TRKA [1]	Investigational for MF, AML, ovarian cancer [6] [1]	Broad multi-kinase inhibition; orphan drug designation for AML and MPNs [1]

Drug Name	Primary Selectivity	Key Approved Indications	Distinguishing Features
Ruxolitinib	JAK1, JAK2 [7]	Myelofibrosis, polycythemia vera, GVHD [7]	FDA-approved for myeloproliferative neoplasms; does not inhibit STAT serine phosphorylation [6]
Fedratinib	JAK2 [7]	Myelofibrosis [7]	Selective JAK2 inhibition for high-risk myelofibrosis
Tofacitinib	JAK1, JAK2, JAK3 [7]	Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis [7]	First JAK inhibitor approved for inflammatory conditions

Research Implications and Future Directions

Lestaurtinib's unique ability to inhibit both tyrosine and serine phosphorylation of STATs distinguishes it from other JAK inhibitors and may explain its efficacy in ruxolitinib-resistant models [6]. The drug's multi-kinase activity provides broader pathway suppression but may also contribute to its toxicity profile, particularly gastrointestinal effects that have limited clinical development in some settings [8].

Recent 2025 research highlights **lestaurtinib's** potential in treatment-resistant ovarian cancer through convergent inhibition of JAK/STAT signaling, with demonstrated synergy when combined with cisplatin and olaparib [6]. This suggests promising directions for combination therapies in solid tumors beyond the hematologic malignancies where it was initially studied.

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